molecular formula C12H18ClNO2 B1673332 Hoku-81 CAS No. 58020-43-2

Hoku-81

Cat. No.: B1673332
CAS No.: 58020-43-2
M. Wt: 243.73 g/mol
InChI Key: LIXBJWRFCNRAPA-UHFFFAOYSA-N
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Description

It is a potent and selective beta-2 adrenergic receptor stimulant with bronchodilating effects . This compound is primarily used in scientific research for its significant pharmacological properties.

Preparation Methods

HOKU-81 is synthesized from tulobuterol through metabolic processes. The synthetic route involves the hydroxylation of tulobuterol, resulting in the formation of 4-Hydroxytulobuterol . The industrial production methods for this compound are not extensively documented, but it is typically prepared in research laboratories under controlled conditions.

Chemical Reactions Analysis

HOKU-81 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

HOKU-81 has several scientific research applications:

Mechanism of Action

HOKU-81 exerts its effects by selectively stimulating beta-2 adrenergic receptors. This stimulation leads to the relaxation of tracheal smooth muscle, resulting in bronchodilation. The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .

Comparison with Similar Compounds

HOKU-81 is compared with other beta-2 adrenergic receptor stimulants such as:

These comparisons highlight the unique potency and selectivity of this compound as a beta-2 adrenergic receptor stimulant.

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXBJWRFCNRAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861329
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58020-43-2
Record name 1-(2-Chloro-4-hydroxyphenyl)-tert-butylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058020432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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